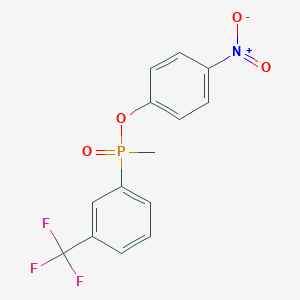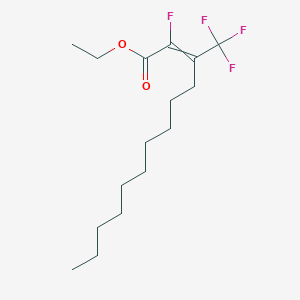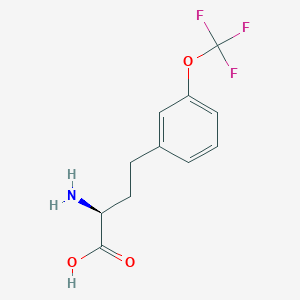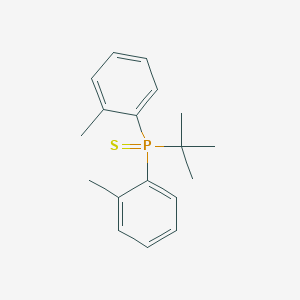
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, two methylphenyl groups, and a sulfanylidene-lambda~5~-phosphane core
Méthodes De Préparation
The synthesis of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of tert-butyl chloride with bis(2-methylphenyl)phosphine sulfide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding phosphine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted phosphine derivatives.
Applications De Recherche Scientifique
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including its ability to interact with biological macromolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also interact with biological macromolecules, potentially affecting their structure and function.
Comparaison Avec Des Composés Similaires
tert-Butylbis(2-methylphenyl)sulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as tert-butyl-bis(2-methylphenyl)phosphane and other phosphine derivatives. These compounds share similar structural features but differ in their reactivity and applications. The presence of the sulfanylidene group in this compound imparts unique properties that distinguish it from other phosphine derivatives.
Similar compounds include:
- tert-butyl-bis(2-methylphenyl)phosphane
- tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane
Propriétés
Numéro CAS |
918962-32-0 |
|---|---|
Formule moléculaire |
C18H23PS |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
tert-butyl-bis(2-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H23PS/c1-14-10-6-8-12-16(14)19(20,18(3,4)5)17-13-9-7-11-15(17)2/h6-13H,1-5H3 |
Clé InChI |
LCIOOVDKYSSHPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(=S)(C2=CC=CC=C2C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



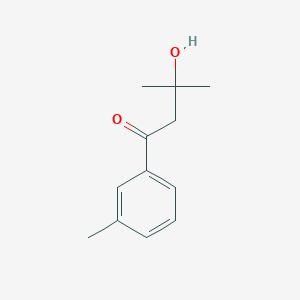
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)
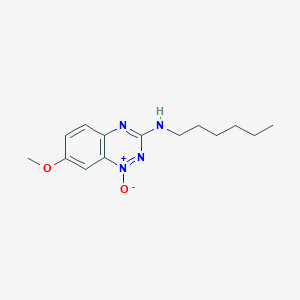

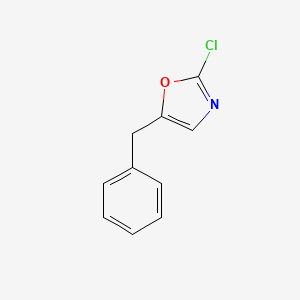
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)

![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
